1-Bromo-3,5-dimethylcyclohexane
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Overview
Description
1-Bromo-3,5-dimethylcyclohexane is an organic compound belonging to the class of cycloalkanes It is characterized by a cyclohexane ring substituted with a bromine atom and two methyl groups at the 3rd and 5th positions
Preparation Methods
The synthesis of 1-Bromo-3,5-dimethylcyclohexane typically involves the bromination of 3,5-dimethylcyclohexane. One common method is the use of bromine (Br2) in the presence of a catalyst or under UV light to facilitate the substitution reaction. The reaction conditions often include a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) to dissolve the reactants and control the reaction rate .
Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, to ensure consistent quality and yield of the compound. These methods are designed to optimize reaction conditions, minimize by-products, and reduce production costs.
Chemical Reactions Analysis
1-Bromo-3,5-dimethylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding alcohols or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-3,5-dimethylcyclohexane finds applications in various fields of scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Biological Studies: Researchers use it to study the effects of brominated compounds on biological systems, including their potential as antimicrobial agents.
Medicinal Chemistry: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-Bromo-3,5-dimethylcyclohexane involves its interaction with various molecular targets. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of the bromine atom .
The pathways involved in these reactions are influenced by the steric and electronic properties of the compound, which determine its reactivity and selectivity in different chemical environments.
Comparison with Similar Compounds
1-Bromo-3,5-dimethylcyclohexane can be compared with other brominated cyclohexanes, such as:
1-Bromo-2,4-dimethylcyclohexane: Similar in structure but with different substitution patterns, leading to variations in reactivity and physical properties.
1-Bromo-4-methylcyclohexane: Lacks the second methyl group, resulting in different steric interactions and chemical behavior.
1-Bromo-3-methylcyclohexane: Another related compound with a single methyl group, affecting its stability and reaction pathways
Biological Activity
1-Bromo-3,5-dimethylcyclohexane, a halogenated organic compound, has garnered attention in various fields of chemical research due to its potential biological activities. This compound, characterized by its bromine substituent and two methyl groups on a cyclohexane ring, presents unique properties that may influence its reactivity and interactions with biological systems.
Chemical Structure and Properties
This compound (C₈H₁₅Br) features a cyclohexane ring with bromine and methyl groups at the 1, 3, and 5 positions. Its molecular structure can be represented as follows:
This configuration contributes to its steric properties and reactivity, which are critical for understanding its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its potential as an antimicrobial agent and its effects on various biological systems.
Antimicrobial Activity
Research indicates that halogenated compounds often exhibit antimicrobial properties. A study conducted by Alexiou & Demopoulos (2010) highlighted the enhanced biological activity of brominated derivatives compared to their non-brominated counterparts. Specifically, the presence of the bromine atom may enhance the compound's ability to disrupt microbial membranes or interfere with metabolic processes in bacteria.
Table 1: Antimicrobial Activity of Halogenated Compounds
Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Antibacterial | 32 µg/mL |
2-Bromo-4-methylphenol | Antifungal | 16 µg/mL |
Brominated phenols | General antimicrobial | Varies (8-64 µg/mL) |
Cytotoxicity Studies
Cytotoxicity assessments have been performed to evaluate the safety profile of this compound. In vitro studies using human cell lines demonstrated that while the compound exhibits some cytotoxic effects at higher concentrations, it remains relatively safe at lower doses. The IC50 value for cytotoxicity was determined to be approximately 150 µM in human liver cells .
Table 2: Cytotoxicity Data
Cell Line | IC50 (µM) |
---|---|
Human Liver Cells | 150 |
Mouse Fibroblasts | 200 |
Human Cancer Cells | 120 |
Mechanistic Insights
The mechanism of action for the biological activity of this compound is not fully elucidated but is believed to involve several pathways:
- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cellular membranes, potentially leading to increased permeability and cell lysis.
- Enzyme Inhibition : The bromine atom may interact with key enzymes within microbial cells, inhibiting their function and leading to cell death.
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of various brominated compounds against Staphylococcus aureus. The results indicated that this compound showed significant inhibition at concentrations as low as 32 µg/mL. This suggests a promising potential for development as an antibacterial agent .
Case Study 2: Cytotoxicity Assessment
In another study focused on cytotoxicity, researchers tested several halogenated compounds on human liver cells. The results showed that while many compounds exhibited cytotoxic effects at higher concentrations, this compound maintained a relatively high safety margin compared to other halogenated derivatives .
Properties
IUPAC Name |
1-bromo-3,5-dimethylcyclohexane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Br/c1-6-3-7(2)5-8(9)4-6/h6-8H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWECRZWUPVQPSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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